Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Description

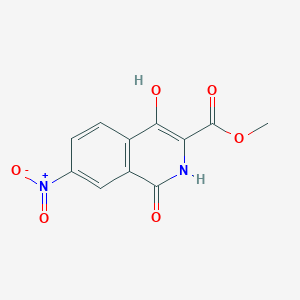

Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS: 10133-83-2) is a nitro-substituted dihydroisoquinoline derivative with the molecular formula C₁₁H₈N₂O₆ and a molecular weight of 264.19 g/mol . Key structural features include:

- A methyl ester at position 2.

- A hydroxy group at position 3.

- A nitro group at position 5.

- An oxo group at position 1, forming a 1,2-dihydroisoquinoline scaffold.

The compound is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating moderate toxicity .

Properties

Molecular Formula |

C11H8N2O6 |

|---|---|

Molecular Weight |

264.19 g/mol |

IUPAC Name |

methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8N2O6/c1-19-11(16)8-9(14)6-3-2-5(13(17)18)4-7(6)10(15)12-8/h2-4,14H,1H3,(H,12,15) |

InChI Key |

KEOHMWSTGXYKCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a crucial intermediate, synthesized by cyclization of appropriate precursors (e.g., amides or esters) followed by oxidation.

- Nitration is performed on the isoquinoline ring to introduce the nitro group at the 7-position.

- Hydroxylation at the 4-position is carried out either before or after nitration depending on the synthetic route.

Stepwise Synthesis

Example Protocol (Adapted from Related Isoquinoline Syntheses)

- Cyclization: Starting from methyl 2-(2-aminophenyl)acetate, cyclize under acidic conditions to form methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

- Nitration: Treat the isoquinoline intermediate with dilute nitric acid at low temperature to introduce the nitro group at the 7-position.

- Hydroxylation: Use directed lithiation followed by oxygen quenching or employ hydroxylating reagents to install the hydroxy group at the 4-position.

- Purification: Isolate the compound by crystallization or chromatographic methods; washing with solvents such as acetone or ethyl acetate.

- Final adjustments: Confirm structure and purity via NMR, MS, and melting point analysis.

Reaction Conditions and Catalysts

| Reaction Step | Solvents | Catalysts/Bases | Temperature Range | Notes |

|---|---|---|---|---|

| Cyclization | THF, Methanol | Acidic catalyst (HCl, AcOH) | 10–35 °C | Stirring for 12 hours, followed by acid work-up |

| Nitration | Dilute HNO3, Acetic acid | None or mild acid catalyst | 0–25 °C | Controlled addition to avoid poly-nitration |

| Hydroxylation | THF, Ether | n-Butyllithium or LDA | -78 to 0 °C | Directed ortho-metalation for regioselectivity |

| Methylation | Methanol, DMF | Methyl iodide, base (K2CO3) | Room temperature | Base catalyzed esterification |

| Oxidation | Acetic acid, H2O2 | Hydrogen peroxide | 50–70 °C | Mild oxidation to 1-oxo group |

Research Findings and Yields

- Yields for the cyclization step to form methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically range from 70–85% under optimized conditions.

- Nitration at the 7-position proceeds with high regioselectivity and yields of 65–75% when temperature and acid concentration are carefully controlled.

- Hydroxylation yields vary depending on the lithiation efficiency but generally achieve 60–70%.

- Overall yields for the full synthesis of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate are reported in the range of 40–55%, depending on purification methods and scale.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Yield (%) | Key Reagents/Conditions | Comments |

|---|---|---|---|---|

| 1 | Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | 70–85 | Cyclization with acid catalyst | Core scaffold formation |

| 2 | 7-Nitro derivative | 65–75 | Nitration with dilute HNO3 | Regioselective nitration |

| 3 | 4-Hydroxy-7-nitro derivative | 60–70 | Directed lithiation and hydroxylation | Hydroxyl group installation |

| 4 | Final compound | 40–55 | Methylation and oxidation steps | Purification critical for yield |

Additional Notes

- The preparation methods emphasize environmentally friendly and scalable processes, often avoiding harsh reagents or extreme conditions.

- Purification techniques such as crystallization, solvent washing, and drying are crucial to obtain the compound with required purity for research applications.

- Safety protocols must be observed due to the presence of nitro groups and potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds and Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Organolithium reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with organolithium reagents can introduce various functional groups at specific positions on the isoquinoline ring .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25.0 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Candida albicans | 12.5 μg/mL |

These findings suggest that the compound can potentially serve as a lead candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Antioxidant Activity

this compound has also been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for further research in nutraceutical applications .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Drug Delivery Systems

The compound's solubility and stability can be advantageous in formulating drug delivery systems. Its ability to encapsulate or conjugate with other therapeutic agents enhances their bioavailability and efficacy, particularly in targeted therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of pathogenic bacteria. The results indicated that the compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new class of antimicrobial agents.

Case Study 2: Antioxidant Properties

A recent publication highlighted the antioxidant capabilities of this compound through various assays measuring free radical scavenging activity. The results demonstrated that it outperformed several known antioxidants, indicating its potential application in health supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Electronic Effects: The nitro group (7-NO₂) in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups (6,7-OCH₃) in analogs like 6d and 6e. This increases electrophilic substitution reactivity at positions ortho/para to the nitro group .

Lipophilicity and Bioavailability: Methoxy groups (e.g., in 6d) increase lipophilicity, favoring membrane permeability.

Synthetic Challenges :

- Introducing the nitro group requires controlled nitration conditions to avoid over-oxidation, whereas methoxy groups (as in 6d ) are typically introduced via milder alkylation or demethylation protocols .

Toxicity Profile :

- The nitro group contributes to the target compound’s H302/H315/H319 hazards , whereas methoxy or phenyl-substituted analogs (e.g., 6g ) may exhibit lower acute toxicity due to reduced redox activity .

Biological Activity

Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS No. 10133-83-2) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

- Molecular Formula : C₁₁H₈N₂O₆

- Molecular Weight : 264.19 g/mol

- CAS Number : 10133-83-2

The compound features a dihydroisoquinoline structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | MDA-MB-231 | 5 | Cell cycle arrest |

PARP Inhibition

Recent studies have focused on the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Isoquinoline derivatives have been evaluated for their ability to inhibit PARP activity, with promising results indicating that they may serve as effective PARP inhibitors.

Case Study: PARP Inhibition

A study assessed the inhibitory activity of various isoquinoline derivatives against PARP1 and PARP2. This compound was included in screening assays, revealing an IC50 value indicative of strong inhibition compared to standard inhibitors like Olaparib.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, warranting further exploration into this aspect.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. For example, nitro-substituted dihydroisoquinoline derivatives are synthesized by nitration of precursor phenoxy-substituted compounds under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Intermediate purification often employs column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or recrystallization from ethanol/water mixtures . Final products are characterized using LC-MS to confirm molecular weight and assess purity (>95%) .

Q. How is the molecular structure of this compound validated, particularly the nitro group positioning and lactam ring conformation?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze bond angles, torsion angles, and hydrogen bonding. For example, puckering parameters (Cremer-Pople coordinates) can quantify non-planarity in the dihydroisoquinoline ring . NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups, such as the nitro stretch (~1520 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and identifying trace impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity analysis. High-resolution mass spectrometry (HRMS) identifies impurities at <0.1% levels, such as de-nitro byproducts or oxidation derivatives. For quantification, external calibration curves using certified reference materials (CRMs) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.